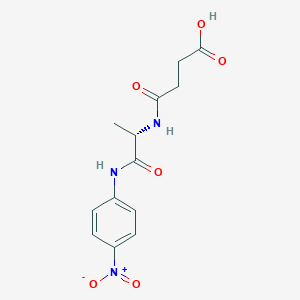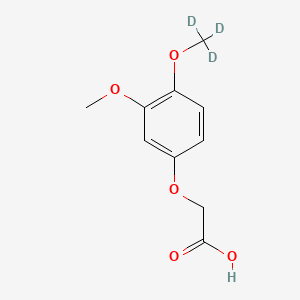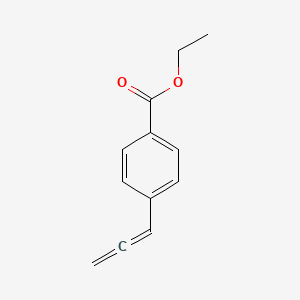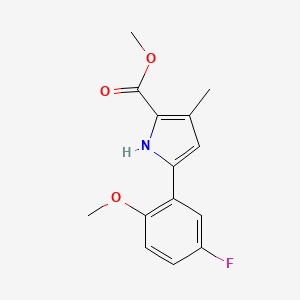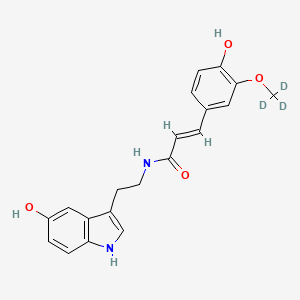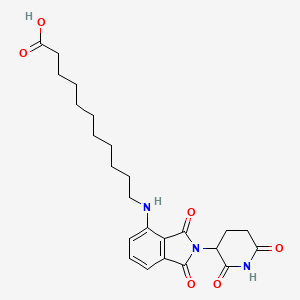
Thalidomide-NH-C10-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-NH-C10-COOH: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based von Hippel-Lindau (VHL) ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its role in targeted protein degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-C10-COOH involves the conjugation of a Thalidomide-based von Hippel-Lindau (VHL) ligand with a linker. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its specialized use in research. custom synthesis services are available to provide the compound for scientific research and drug development purposes .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-NH-C10-COOH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Thalidomide-NH-C10-COOH is used in the development of PROTACs, which are molecules designed to target and degrade specific proteins. This has significant implications for chemical biology and drug discovery .
Biology: In biological research, this compound is used to study protein degradation pathways and the role of E3 ligases in cellular processes .
Industry: In the pharmaceutical industry, this compound is used in the research and development of new drugs that utilize PROTAC technology .
Mecanismo De Acción
Thalidomide-NH-C10-COOH exerts its effects by binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the CRBN protein and the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Thalidomide-NH-CH2-COOH: Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Lenalidomide: A derivative of Thalidomide with similar protein degradation properties.
Pomalidomide: Another Thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness: Thalidomide-NH-C10-COOH is unique due to its specific linker and the incorporation of the von Hippel-Lindau (VHL) ligand, which provides distinct binding properties and degradation capabilities compared to other similar compounds .
Propiedades
Fórmula molecular |
C24H31N3O6 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
11-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]undecanoic acid |
InChI |
InChI=1S/C24H31N3O6/c28-19-14-13-18(22(31)26-19)27-23(32)16-10-9-11-17(21(16)24(27)33)25-15-8-6-4-2-1-3-5-7-12-20(29)30/h9-11,18,25H,1-8,12-15H2,(H,29,30)(H,26,28,31) |
Clave InChI |
ZVXZSTZZOBYFRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


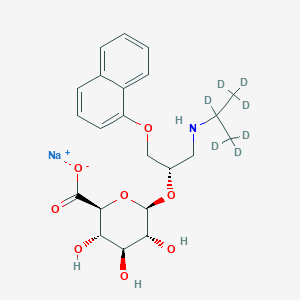
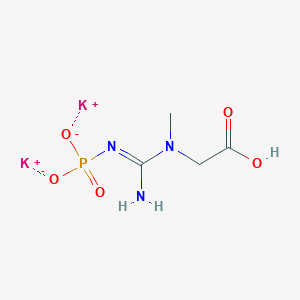
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
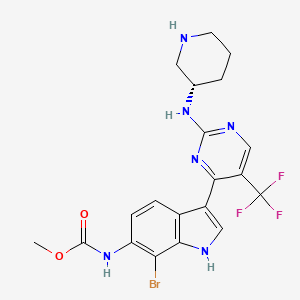
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)
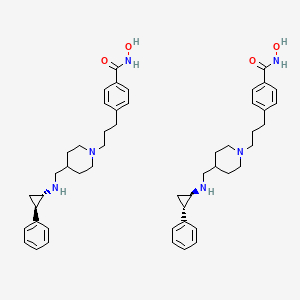
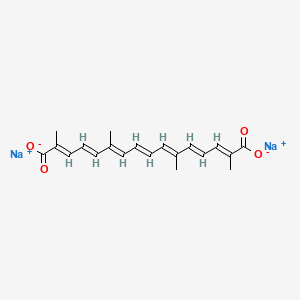
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
